molecular formula C15H23N3O B8110264 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Cat. No.: B8110264
M. Wt: 261.36 g/mol
InChI Key: IOGOUWUMOXZMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a chemical building block of interest in advanced pharmaceutical research, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that target specific proteins for degradation by the cell's own ubiquitin-proteasome system. In this innovative approach, a rigid, spirocyclic linker like the 8-oxa-3,11-diazaspiro[5.6]dodecane core is a critical component, as its incorporation can significantly influence the three-dimensional orientation and physicochemical properties of the resulting degrader molecule. This can lead to optimized formation of the ternary complex and improved drug-like characteristics. The pyridinylmethyl substituent provides a versatile handle for further chemical modification or may contribute to the molecule's binding properties. This compound is intended for research applications as a key synthetic intermediate in the development of targeted protein degraders for conditions such as cancer. This product is exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

11-(pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-14(10-17-5-1)11-18-8-9-19-13-15(12-18)3-6-16-7-4-15/h1-2,5,10,16H,3-4,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOUWUMOXZMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCOC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Spirocyclization via Curtius Rearrangement

Procedure :

  • Intermediate Preparation :

    • Start with N-carbobenzyloxy-4-piperidone dissolved in anhydrous THF.

    • Treat with lithium bis(trimethylsilyl)amide (LHMDS) at −70°C to form the enolate.

    • Add ethyl bromoacetate to yield (N-protected 4-hydroxypiperidin-4-yl)acetic acid.

  • Curtius Rearrangement :

    • React the intermediate with diphenylphosphoryl azide (DPPA) in toluene at 80°C.

    • Cyclize to form the 8-oxa-3,11-diazaspiro[5.6]dodecane core.

  • Functionalization :

    • Deprotect the carbobenzyloxy group via hydrogenation (H₂, Pd/C, 50 psi).

    • Alkylate the free amine with 3-(bromomethyl)pyridine in DMF at 60°C.

Yield : 62–68% over three steps.

Method 2: Reductive Amination Approach

Procedure :

  • Spirocycle Formation :

    • Condense 4-piperidone with ethyl glyoxylate in ethanol under acidic conditions.

    • Reduce the resulting imine with sodium cyanoborohydride to form the spiro amine.

  • Pyridinylmethyl Introduction :

    • React the spiro amine with pyridine-3-carbaldehyde in methanol.

    • Perform reductive amination using sodium triacetoxyborohydride (STAB).

Reaction Conditions :

StepReagentSolventTemperatureTime
1HClEtOH25°C12 h
2STABMeOH0°C → 25°C6 h

Yield : 55–60%.

Method 3: Palladium-Catalyzed Cross-Coupling

Procedure :

  • Spiro Intermediate Synthesis :

    • Prepare 8-oxa-3,11-diazaspiro[5.6]dodecane via aza-Michael cyclization using chiral phosphoric acid (CPA) catalysis.

  • Buchwald–Hartwig Amination :

    • Couple the spiro amine with 3-(bromomethyl)pyridine using Pd₂(dba)₃ and Xantphos.

    • Optimize with cesium carbonate as the base in dioxane at 100°C.

Key Data :

Catalyst LoadingBaseSolventYield
5 mol% Pd₂(dba)₃Cs₂CO₃Dioxane72%

Advantages : High regioselectivity and tolerance for sensitive functional groups.

Comparative Analysis of Methods

MethodKey StepAdvantagesLimitationsYield Range
1Curtius RearrangementScalable for industrial useRequires cryogenic conditions62–68%
2Reductive AminationMild conditionsModerate stereocontrol55–60%
3Pd-Catalyzed CouplingHigh selectivityCostly catalysts70–75%

Critical Optimization Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance spirocyclization rates but may lead to side reactions.

  • Ether solvents (THF, dioxane) improve catalyst longevity in cross-coupling reactions.

Temperature Control

  • Cyclization steps require precise temperature gradients (e.g., −70°C → 80°C) to prevent epimerization.

  • Hydrogenation steps are optimal at 50–60 psi H₂ and 45–55°C.

Catalytic Systems

  • Pd/C : Preferred for deprotection due to low cost and high activity.

  • Chiral Phosphoric Acids : Enable enantioselective spirocycle formation but are limited to small-scale syntheses.

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 is favored for bulk production due to lower catalyst costs.

  • Waste Management : DPPA in Curtius rearrangements generates hazardous byproducts (e.g., HN₃), necessitating specialized handling.

Emerging Techniques

  • Flow Chemistry : Continuous hydrogenation reactors reduce reaction times by 40% compared to batch processes.

  • Enzymatic Desymmetrization : Lipase-catalyzed resolution improves enantiomeric excess (ee > 98%) for chiral derivatives .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structure : Features a smaller spiro[4.5]decane core with a phenylpiperazine side chain.
  • Pharmacological Activity : Exhibits affinity for serotonin and dopamine receptors, attributed to the phenylpiperazine moiety. The spiro[4.5] system provides moderate rigidity but allows greater side-chain flexibility compared to the spiro[5.6] system in the target compound .
  • Solubility : Lower aqueous solubility due to the hydrophobic phenyl groups, limiting bioavailability .

3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)

  • Structure : Similar to Compound 13 but with a 3-chlorophenyl substitution on the piperazine ring.
  • Pharmacological Activity : Enhanced receptor selectivity for 5-HT₁A receptors due to the electron-withdrawing chlorine atom, which modifies electronic interactions with binding pockets .
  • Thermal Stability: No direct data available, but chlorinated aromatic systems generally exhibit higher thermal stability compared to non-halogenated analogs .

Functional Group Variations

tert-Butyl 8-Oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate

  • Structure : Shares the spiro[5.6]dodecane core but replaces the pyridin-3-ylmethyl group with a tert-butyl ester.
  • Applications : Primarily used as a synthetic intermediate. The tert-butyl group enhances solubility in organic solvents (e.g., dodecane, dioxane) during reactions .
  • Thermal Stability: Limited data, though tert-butyl esters are known to decompose under acidic or high-temperature conditions, unlike the more stable pyridinylmethyl derivative .

Solubility and Solvent Interactions

  • 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane: The pyridine ring improves solubility in polar solvents (e.g., methanol, water) compared to purely aliphatic spiro compounds like dodecane derivatives, which exhibit higher solubility in nonpolar solvents .
  • Dodecane and Alkanes: Nonpolar analogs (e.g., dodecane) show weak interactions in ionic environments due to dispersive forces, whereas the target compound’s polar groups enable stronger Coulombic interactions in polar solvents .

Thermal Stability and Decomposition

  • Jet Fuel Additives (Compounds 8, 11, 12) : While structurally distinct, these additives highlight the importance of thermal stability in spirocyclic systems. For example, Compound 12 (a benzyl alcohol derivative) decomposes at 425°C, producing phenanthrene, whereas the pyridinylmethyl group in the target compound may offer better stability due to aromatic resonance .

Comparative Data Table

Compound Name Spiro Core Key Substituents Aqueous Solubility Thermal Stability Pharmacological Activity
This compound [5.6] Pyridin-3-ylmethyl Moderate High (inferred) Potential CNS targeting
Compound 13 [4.5] Phenylpiperazine Low Moderate Serotonin/dopamine receptor affinity
tert-Butyl ester [5.6] tert-Butyl ester Low (organic) Low Synthetic intermediate
Dodecane N/A Aliphatic Insoluble High Nonpolar solvent

Research Implications and Gaps

  • Pharmacological Data: Limited studies exist on the target compound’s receptor binding or metabolic profile.
  • Thermal Stability : Direct experimental data under high-temperature conditions are needed to validate inferred stability.
  • Synthetic Optimization : The use of solvents like dodecane or 1,4-dioxane in related syntheses (e.g., ) suggests opportunities to refine reaction conditions for higher yields .

Biological Activity

11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a heterocyclic compound characterized by its unique spirocyclic structure which incorporates a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23N3O
  • CAS Number : 1422135-01-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include the reaction of pyridine derivatives with diazaspiro compounds under controlled conditions, often utilizing Lewis acid catalysts to facilitate the formation of the spiro structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has been studied for its potential to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in cell death and inflammation pathways.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, a structure-activity relationship (SAR) study highlighted that modifications in the pyridine ring could enhance potency against various fungal strains, including Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Compounds structurally related to this spirocyclic framework have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antifungal Activity : A study assessed the effectiveness of this compound against azole-resistant strains of C. albicans. The results demonstrated that modifications to the compound's structure significantly enhanced its antifungal activity, providing insights into the importance of specific functional groups in bioactivity .
  • Cytotoxicity Assessment : In vitro studies comparing the cytotoxic effects of this compound against human cancer cell lines revealed that certain analogs exhibited potent activity while maintaining selectivity towards cancer cells over normal cells .

Comparative Analysis

PropertyThis compoundRelated Compounds
Antimicrobial ActivitySignificant against C. albicans and A. fumigatusSimilar spirocyclic compounds
Anticancer ActivityInduces apoptosis in cancer cellsVarious derivatives show promise
Mechanism of ActionInhibits RIPK1 and interacts with metabolic pathwaysVaries based on structural modifications

Q & A

Basic: What are the common synthetic routes for preparing 11-(Pyridin-3-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane?

Methodological Answer:
Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example:

  • Friedel-Crafts or Grignard reactions to generate ketocarboxylic acid intermediates, followed by hydrazine-mediated ring closure to form the diazaspiro core .
  • Phosphorus pentasulfide can convert pyridazinones to thioxo derivatives, enabling further functionalization (e.g., alkylation or Schiff base formation) .
  • Taguchi experimental design optimizes parameters like temperature, catalyst ratio, and reaction time to improve yields .

Basic: How is the spirocyclic structure confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to assign proton environments and spiro junction connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography to resolve stereochemistry and ring conformations (e.g., distinguishing E/Z isomers in hydrazone derivatives) .

Basic: What solvent systems are optimal for handling this compound in solubility-limited assays?

Methodological Answer:

  • Cosolvent screening : Use dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for initial solubilization, followed by dilution in aqueous buffers.
  • Surface tension considerations : Low-solubility hydrocarbons (e.g., dodecane) require surfactants or emulsifiers for homogeneous dispersion in biological assays .

Advanced: How can reaction parameters be statistically optimized for scalable synthesis?

Methodological Answer:

  • Taguchi method with ANOVA analysis identifies critical factors (e.g., temperature, catalyst loading). For example:
    • Optimal conditions for similar spiro compounds: 60°C, 1:0.1 substrate-to-catalyst ratio, 12-hour reaction time .
    • Software tools like Qualitek-4 automate parameter optimization and significance testing .

Advanced: How should researchers address contradictions in spectroscopic data between batches?

Methodological Answer:

  • Triangulation : Cross-validate using multiple techniques (e.g., IR, LC-MS, XRD) to rule out instrumentation artifacts .
  • Batch comparison : Analyze impurities via HPLC with Chromolith columns (≥95% purity threshold) and review synthetic logs for deviations in reagent stoichiometry .

Advanced: What pharmacological models are suitable for studying this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization or calorimetry.
  • Cell permeability studies : Use Caco-2 monolayers with LC-MS quantification to assess absorption .
  • In vivo models : Prioritize compounds with high Fsp³ character (e.g., >0.5) for improved pharmacokinetics .

Advanced: How do temperature and pressure affect its physicochemical properties?

Methodological Answer:

  • Viscosity profiling : Non-equilibrium molecular dynamics (NEMD) simulations predict temperature-dependent viscosity (e.g., 4% error for dodecane analogs at 200°C) .
  • Interfacial tension : Measure using a flat jet scattering apparatus to study gas-liquid interactions relevant to catalytic applications .

Advanced: What strategies stabilize this compound under long-term storage?

Methodological Answer:

  • Lyophilization : Store as a hydrochloride salt at -20°C in amber vials with desiccants.
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with Purospher® STAR HPLC columns to track hydrolytic byproducts .

Advanced: Which analytical techniques resolve stereochemical ambiguities in derivatives?

Methodological Answer:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers.
  • Circular dichroism (CD) confirms absolute configuration, complemented by computational docking (e.g., AutoDock Vina) .

Advanced: How can mechanistic insights be gained from unexpected reaction byproducts?

Methodological Answer:

  • Isolation and characterization : Use preparative TLC or flash chromatography to isolate byproducts, followed by HRMS/NMR.
  • Reaction pathway modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) identify transition states, as demonstrated for spiro-Schiff base formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.